Bromo(113C)methylbenzene
Overview
Description
Bromo(113C)methylbenzene, also known as benzyl bromide, is an organic compound with the molecular formula C7H7Br. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound consists of a benzene ring substituted with a bromomethyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(113C)methylbenzene can be synthesized through several methods. One common method involves the bromination of toluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and results in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Another method involves the free-radical bromination of toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction also occurs at room temperature and selectively brominates the benzylic position.
Industrial Production Methods
Industrial production of this compound often involves the bromination of toluene on a large scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Bromo(113C)methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to toluene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as benzyl alcohol, benzyl cyanide, or benzylamine are formed.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Toluene.
Scientific Research Applications
Bromo(113C)methylbenzene is widely used in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, fragrances, and dyes.
Mechanism of Action
The mechanism of action of bromo(113C)methylbenzene involves the formation of a reactive intermediate, such as a benzyl cation or radical, during chemical reactions. These intermediates can undergo various transformations, including nucleophilic substitution, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Bromo(113C)methylbenzene can be compared with other similar compounds, such as:
Chloromethylbenzene: Similar structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions.
Iodomethylbenzene: Contains an iodine atom, making it more reactive than this compound in nucleophilic substitution reactions.
Fluoromethylbenzene: Contains a fluorine atom, which makes it less reactive due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
bromo(113C)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480952 | |
Record name | [Bromo(~13~C)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-86-4 | |
Record name | [Bromo(~13~C)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69838-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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